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molecular formula C5H10O4 B045203 2-(2-Methoxyethoxy)acetic acid CAS No. 16024-56-9

2-(2-Methoxyethoxy)acetic acid

Cat. No. B045203
M. Wt: 134.13 g/mol
InChI Key: CLLLODNOQBVIMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05643878

Procedure details

Under a nitrogen atmosphere, 2.56 ml (29.8 mmol) of oxalyl chloride and 2 drops of DMF are added to 1.69 ml (14.9 mmol) of 2-(2-methoxyethoxy)-acetic acid (Fluka; Buchs/Switzerland) in 75 ml of methylene chloride. After 17 h at RT, the reaction mixture is carefully concentrated by evaporation in a RE with the exclusion of moisture. A 1H-NMR spectrum of the residue exhibits the signals of the title compound in addition to signals of ≈40% solvent (especially methylene chloride): 1H-NMR (200 MHz, CDCl3): 3.37 (s, MeO), 3.58 and 3.77 (2d, J=5 Hz, CH2 --CH2), 4.48 (s, CH2). That mixture is used above.
Quantity
2.56 mL
Type
reactant
Reaction Step One
Quantity
1.69 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([Cl:6])(=[O:5])[C:2](Cl)=[O:3].[CH3:7][O:8][CH2:9][CH2:10]OCC(O)=O>CN(C=O)C.C(Cl)Cl>[CH3:7][O:8][CH2:9][CH2:10][O:3][CH2:2][C:1]([Cl:6])=[O:5]

Inputs

Step One
Name
Quantity
2.56 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
1.69 mL
Type
reactant
Smiles
COCCOCC(=O)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is carefully concentrated by evaporation in a RE with the exclusion of moisture
ADDITION
Type
ADDITION
Details
in addition to signals of ≈40% solvent (especially methylene chloride): 1H-NMR (200 MHz, CDCl3): 3.37 (s, MeO), 3.58 and 3.77 (2d, J=5 Hz, CH2 --CH2), 4.48 (s, CH2)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
Smiles
COCCOCC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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